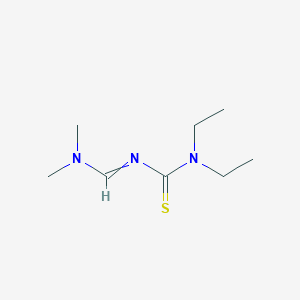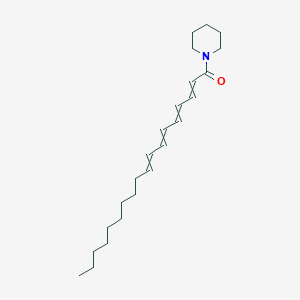![molecular formula C24H16N2O2 B14222571 2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 827606-94-0](/img/structure/B14222571.png)
2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a compound belonging to the diketopyrrolopyrrole (DPP) family. DPP compounds are known for their electron-withdrawing properties and are widely used in organic electronics, such as thin-film transistors and solar cells .
Métodos De Preparación
The synthesis of 2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of aromatic aldehydes with pyrrole derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.
Aplicaciones Científicas De Investigación
2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of donor-acceptor polymers, which are essential for organic electronics.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with molecular targets through electron transfer processes. The compound’s electron-withdrawing properties facilitate its role in redox reactions, impacting various biochemical pathways. In organic electronics, its ability to form stable charge-transfer complexes is crucial for its function as a semiconductor .
Comparación Con Compuestos Similares
2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique compared to other DPP compounds due to its specific structural features and electron-withdrawing capabilities. Similar compounds include:
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use in organic photovoltaics.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Utilized in the synthesis of donor-acceptor polymers for organic electronics.
Propiedades
Número CAS |
827606-94-0 |
|---|---|
Fórmula molecular |
C24H16N2O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
6-hydroxy-1,4,5-triphenylpyrrolo[3,4-c]pyrrol-3-one |
InChI |
InChI=1S/C24H16N2O2/c27-23-20-19(21(25-23)16-10-4-1-5-11-16)24(28)26(18-14-8-3-9-15-18)22(20)17-12-6-2-7-13-17/h1-15,28H |
Clave InChI |
FQPXTYCGHLNLRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=CC=C4)O)C(=NC3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)


![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)

![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)

